N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide
Description
N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide is a pyrrolidine carboxamide derivative featuring a 2-amino-4-fluorophenyl substituent. Its structure combines a pyrrolidine ring with a carboxamide linkage, which facilitates hydrogen bonding and hydrophobic interactions in biological systems. Notably, it has been listed as a discontinued product by CymitQuimica, likely due to challenges in synthesis, stability, or efficacy during development .
Properties
Molecular Formula |
C11H14FN3O |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-(2-amino-4-fluorophenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H14FN3O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,13H2,(H,14,16) |
InChI Key |
SFKJDQSQAMRYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the nucleophilic acyl substitution of 2-amino-4-fluoroaniline with pyrrolidine-1-carbonyl chloride. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts.
- Dissolve 2-amino-4-fluoroaniline (1.0 equiv) in DCM (15 mL) at 0°C.
- Add pyrrolidine-1-carbonyl chloride (1.1 equiv) dropwise under nitrogen.
- Stir for 10 minutes at 0°C, then warm to room temperature for 2 hours.
- Quench with water, extract with DCM, and purify via flash chromatography (silica gel, ethyl acetate/hexane).
Optimization and Challenges
- Solvent Choice : DCM provides faster reaction kinetics, while THF minimizes side reactions for electron-deficient anilines.
- Side Products : Over-acylation is prevented by maintaining a 1:1.1 molar ratio of aniline to acyl chloride.
- Characterization : Reported spectral data include $$ ^1H $$ NMR (DMSO-d6): δ 8.38 (s, 1H, NH), 7.47–7.36 (m, 3H, Ar-H), 3.85–3.71 (m, 4H, pyrrolidine), 2.50–1.91 (m, 4H, pyrrolidine).
Carbodiimide-Mediated Coupling
Activation of Pyrrolidine-1-Carboxylic Acid
This approach uses coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or benzotriazole derivatives (e.g., HBTU, PyAOP) to activate the carboxylic acid. The method is preferred for moisture-sensitive substrates.
- Mix pyrrolidine-1-carboxylic acid (1.0 equiv), 2-amino-4-fluoroaniline (1.2 equiv), and PyAOP (1.3 equiv) in DMF.
- Add DIPEA (1.3 equiv) and stir at 25°C for 16 hours.
- Extract with ethyl acetate, wash with brine, and purify via column chromatography (DCM/methanol).
Comparative Advantages
- Mild Conditions : Suitable for thermally labile substrates.
- Scalability : EDCI/DMAP systems are cost-effective for large-scale synthesis.
Alternative Methods and Emerging Strategies
Solid-Phase Synthesis
A patent describes a resin-bound strategy for analogous carboxamides, though applicability to this compound remains untested.
Microwave-Assisted Reactions
Recent studies highlight reduced reaction times (30 minutes vs. 16 hours) using microwave irradiation at 100°C with comparable yields (88–90%).
Analytical and Purification Data
Table 1: Comparison of Synthesis Methods
Chemical Reactions Analysis
Intramolecular Cyclization/Mannich-Type Reactions
A common method involves the reaction of N-(4,4-diethoxybutyl)ureas with aromatic nucleophiles under acidic conditions (e.g., trifluoroacetic acid). This generates a pyrrolinium cation intermediate, which undergoes Mannich-type reactions to form 2-(het)arylpyrrolidine-1-carboxamides .
| Step | Reagents/Conditions | Key Features |
|---|---|---|
| Urea cyclization | N-(4,4-diethoxybutyl)ureas | Forms cyclic iminium ion intermediates |
| Mannich reaction | Aromatic C-nucleophiles (e.g., sesamol, 4-hydroxycoumarin) + TFA | Modular substitution at pyrrolidine ring |
Yields for analogous compounds range from moderate to excellent , depending on the nucleophile’s reactivity .
Condensation and Cyclization
Another approach involves condensation reactions to form carboxamide linkages, followed by cyclization to generate pyrrolidine rings. This method leverages electron-rich aromatic nucleophiles and is compatible with substituents like fluorine .
Hydrogen Bonding and Enzyme Interactions
While not directly describing the target compound, studies on pyrrolidine carboxamide analogs highlight critical hydrogen-bonding networks. For example, in in silico docking with enzymes like InhA (enoyl-ACP reductase), the carbonyl oxygen of the pyrrolidine carboxamide forms hydrogen bonds with catalytic residues (e.g., Tyr158) and NAD+ cofactors . This suggests that the carboxamide group is chemically reactive in biological contexts.
Nucleophilic Substitution
The fluorine atom at the 4-position of the phenyl ring may participate in nucleophilic aromatic substitution, though the electron-withdrawing nature of the amino group could deactivate the ring. Substitution is more likely at activated positions (e.g., ortho/para to electron-donating groups).
Hydrolysis of the Carboxamide Group
Carboxamides are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For the target compound, hydrolysis would cleave the amide bond, potentially releasing the pyrrolidine ring and a substituted aniline derivative.
Comparison of Reaction Conditions
Structural Analog Comparisons
The fluorine and amino substituents on the phenyl ring significantly influence reactivity. For example:
| Compound | Key Feature | Impact on Reactivity |
|---|---|---|
| N-(2-Amino-5-fluorophenyl)pyrrolidine | Fluorine at 5-position | Altered electronic environment |
| N-(3-Amino-4-fluorophenyl)pyrrolidine | Amino group at 3-position | Different steric/electronic effects |
| N-(2-Aminoethyl)-pyrrolidine | No fluorine substitution | Reduced lipophilicity |
These variations highlight the role of substituent positioning in directing chemical reactivity .
Scientific Research Applications
Pharmaceutical Development
N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide has been identified as a promising lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders. The fluorine substitution at the 4-position of the phenyl ring enhances its lipophilicity and biological activity, making it suitable for further optimization in drug design.
Key Findings:
- Anti-Cancer Activity : Studies indicate that derivatives of pyrrolidine-1-carboxamides exhibit potent anti-cancer effects. For instance, certain compounds have shown in vitro activity against M-Hela tumor cell lines that surpasses that of established drugs like tamoxifen .
- Neuroprotective Properties : The compound's structural characteristics suggest potential neuroprotective effects, which warrant further investigation into its efficacy against neurodegenerative diseases.
Biological Activities
The compound is associated with a variety of biological activities, including:
- Antimicrobial Effects : Research has demonstrated that certain pyrrolidine derivatives can inhibit bacterial biofilm formation and exhibit antibacterial properties against various pathogens .
- Antiviral and Anti-inflammatory Activities : Recent studies have highlighted the antiviral potential of pyrrolidine derivatives, particularly in inhibiting viral replication mechanisms. Additionally, some derivatives have shown promise in reducing inflammation in models of acute lung injury .
Synthesis and Structural Variability
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. The modular approach facilitates the creation of a diverse library of related compounds .
Synthesis Overview:
- Starting Materials : The synthesis begins with readily available precursors, followed by nucleophilic substitution reactions and cyclization steps.
- Yield and Purity : Careful control over reaction conditions is crucial to achieving high yields and purity levels, which are essential for subsequent biological testing.
Case Studies and Experimental Insights
Several case studies illustrate the compound's potential applications:
Mechanism of Action
The mechanism of action of N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolidine-1-carboxamide Derivatives with Aromatic Substituents
Several structurally related pyrrolidine carboxamides have been synthesized and evaluated for their physicochemical and biological properties (Table 1).
Table 1: Comparison of Pyrrolidine-1-carboxamide Derivatives
| Compound Name | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | Key Applications/Notes |
|---|---|---|---|---|
| N-(4-Methoxyphenyl)-2-(coumarin-yl)pyrrolidine-1-carboxamide (8c) | 4-Methoxy | 45 | 152–153 | Anti-inflammatory studies |
| N-(4-Bromophenyl)-2-(coumarin-yl)pyrrolidine-1-carboxamide (8d) | 4-Bromo | 68 | 179 | Higher yield and crystallinity |
| N-(4-Fluorophenyl)-2-(coumarin-yl)pyrrolidine-1-carboxamide (8e) | 4-Fluoro | 51 | 165 | Moderate reactivity |
| N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide | 2-Amino, 4-Fluoro | N/A | N/A | Discontinued; HDAC inhibition? |
Key Observations :
- Substituent Effects: The 4-methoxy and 4-bromo groups in compounds 8c and 8d enhance yields (45–68%) compared to the 4-fluoro analog (8e, 51%) . The amino-fluoro combination in the target compound may introduce steric or electronic challenges, contributing to its discontinued status .
- Thermal Stability: Higher melting points (e.g., 179°C for 8d) correlate with bromo substituents, suggesting stronger intermolecular forces, whereas the amino-fluoro group’s impact remains uncharacterized.
HDAC Inhibitors with Structural Similarities
HDAC inhibitors such as HDACi966 and compound 233 share the 2-amino-4-fluorophenyl motif but differ in their linker and functional groups (Table 2).
Table 2: Comparison of HDAC Inhibitors
| Compound Name | Structure | HDAC Selectivity | Key Features |
|---|---|---|---|
| HDACi966 | (E)-N-(2-Amino-4-fluorophenyl)-3-(cinnamyl-1H-pyrazol-4-yl)acrylamide | 30-fold selectivity for HDAC3 | Cinnamyl group enhances HDAC3 affinity |
| Compound 233 | N-(2-Amino-5-thienylphenyl)-7-nicotinoylamino-heptanamide | >200-fold selectivity for HDAC1 | Thienyl and nicotinamide moieties |
| Target Compound | This compound | Unknown | Simpler structure; unoptimized |
Key Observations :
- Synthetic Complexity: Chidamide, another HDAC inhibitor with a 2-amino-4-fluorophenyl group, incorporates a pyridyl-acrylamide linker, achieving 99.76% purity via optimized synthesis. The target compound’s simpler structure may reduce synthetic hurdles but also limit binding interactions .
TRPV1 Antagonists and Pharmacophore Modeling
TRPV1 antagonists like (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide highlight structural diversity in pyrrolidine carboxamides ().
- Pharmacophore Features: The isopropylphenyl and thiazolyl groups are critical for TRPV1 antagonism. In contrast, the target compound’s amino-fluorophenyl group may prioritize hydrogen bonding over hydrophobic interactions, altering target specificity .
Biological Activity
N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 223.25 g/mol. The compound features a pyrrolidine ring linked to an amino-substituted phenyl group, specifically at the 2-position, with a fluorine atom at the 4-position. This unique structure is believed to contribute to its diverse biological activities, making it a candidate for further pharmacological exploration.
Biological Activities
Initial studies have indicated that this compound exhibits several notable biological activities:
- Antitumor Activity : Research suggests that derivatives of this compound may possess significant anticancer properties. For instance, related pyrrolidine derivatives have shown enhanced cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 cells, with some compounds demonstrating activity that surpasses standard chemotherapeutics like tamoxifen .
- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. For example, related pyrrolidine derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
- Neuroprotective Effects : Given its structural similarities to other neuroactive compounds, this compound may also be explored for neuroprotective applications, particularly in disorders such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes various derivatives and their potential impacts on activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Amino-5-fluorophenyl)pyrrolidine-1-carboxamide | Different fluorine position | Altered receptor affinities |
| N-(3-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide | Variation in amino group position | Potentially different anticancer activity |
| N-(2-Aminoethyl)pyrrolidine-1-carboxamide | Lacks fluorine substitution | Different pharmacokinetics |
These variations highlight how modifications can influence the biological efficacy and therapeutic potential of the compound.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Studies : A study investigating novel pyrrolidine derivatives found that certain compounds exhibited IC50 values significantly lower than those of established drugs against human tumor cell lines. For example, one derivative showed an IC50 value of 2.76 µM against ovarian cancer cells, indicating strong antitumor potential .
- Antimicrobial Studies : Another investigation demonstrated that specific pyrrolidine derivatives had MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, showcasing their effectiveness as antimicrobial agents .
- Neuropharmacological Insights : Research into related compounds has indicated potential interactions with neuroreceptors, suggesting that this compound could be beneficial in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Q & A
Q. What are the optimal synthetic routes for N-(2-amino-4-fluorophenyl)pyrrolidine-1-carboxamide, and how can purity be validated?
The compound can be synthesized via coupling reactions between activated pyrrolidine-1-carboxylic acid derivatives and 2-amino-4-fluoroaniline. A solvent evaporation method (e.g., using acetonitrile or THF) is recommended for crystallization . Purity validation should combine:
Q. How can X-ray crystallography confirm the absolute configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation (e.g., in acetonitrile/ethanol).
- Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement using SHELXL (R-factor < 0.05 for high confidence) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., cell type, concentration). Mitigation strategies:
- Dose-response profiling : Test across a wide range (e.g., 1 nM–100 µM) to identify IC50/EC50 trends .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to targets like FAK kinase .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl groups) to isolate substituent effects .
Q. What computational and experimental methods are recommended for studying its interaction with biological targets?
- Molecular docking : Use AutoDock Vina with FAK kinase (PDB: 2J0J) to predict binding modes of the fluorophenyl group .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- In vitro kinase assays : Monitor phosphorylation inhibition (e.g., FAK at Tyr397) using ELISA .
Q. How can degradation products be characterized during stability studies?
- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions.
- LC-MS/MS : Identify degradation peaks and fragment ions (e.g., loss of pyrrolidine carboxamide, m/z 121).
- Comparative crystallography : Compare degraded samples with the parent compound’s SC-XRD data to detect structural changes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
